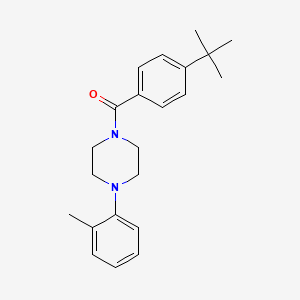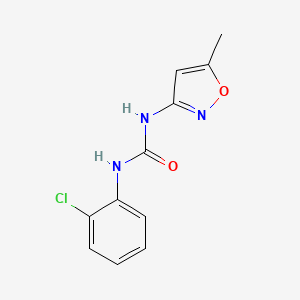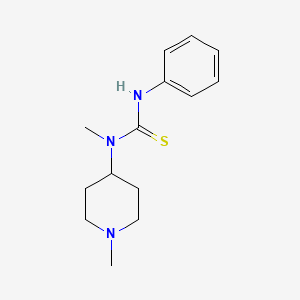
1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine, also known as TBBMP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine has been found to exhibit a range of biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine has also been found to have antioxidant properties and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine in lab experiments is its high potency and specificity towards COX-2 inhibition. However, 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine is also known to have low solubility in water, which can make it difficult to work with in certain experimental setups. Additionally, 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine can be toxic at high concentrations, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine-based drugs for the treatment of various inflammatory and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine and its potential interactions with other signaling pathways. Finally, new methods for synthesizing and purifying 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine may be developed to overcome some of the current limitations in its use in lab experiments.
Synthesemethoden
1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine can be synthesized through a multi-step process that involves the reaction of tert-butylbenzoyl chloride with 2-methylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 1-(4-tert-butylbenzoyl)-4-(2-methylphenyl)piperazine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-17-7-5-6-8-20(17)23-13-15-24(16-14-23)21(25)18-9-11-19(12-10-18)22(2,3)4/h5-12H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIAQCCEKSRZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)






![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)

![(3-bromobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5868824.png)



